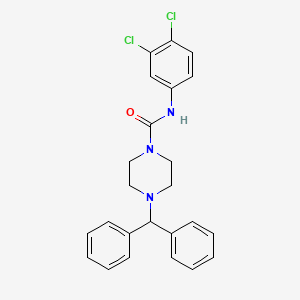

4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE

説明

4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE is a piperazinecarboxamide derivative characterized by a benzhydryl group (two phenyl rings attached to a central methylene carbon) and a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl group is notable for its electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets .

特性

IUPAC Name |

4-benzhydryl-N-(3,4-dichlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2N3O/c25-21-12-11-20(17-22(21)26)27-24(30)29-15-13-28(14-16-29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNNUWKZMXUHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303132-65-2 | |

| Record name | 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

This method involves reacting piperazine with 4-chlorobenzhydryl chloride under basic conditions to form the 1-benzhydrylpiperazine intermediate, followed by carboxamide coupling with 3,4-dichlorophenyl isocyanate.

Procedure :

-

Benzhydrylpiperazine Synthesis :

-

Carboxamide Formation :

Table 1: Key Reaction Parameters for Method 1

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Piperazine, 4-CBC, KI, K₂CO₃ | Toluene | 80°C | 12 h | 57% |

| 2 | 3,4-Dichlorophenyl isocyanate | DCM | 0–5°C | 2 h | ~60% (est.) |

Method 2: Carbodiimide-Mediated Coupling

Activation of Carboxylic Acid

An alternative route employs 1-benzhydrylpiperazine-1-carboxylic acid, activated by N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , followed by reaction with 3,4-dichloroaniline.

Procedure :

-

The carboxylic acid (1 equiv) is stirred with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM for 1 hour.

-

3,4-Dichloroaniline (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

Advantages :

-

Avoids hazardous isocyanates.

-

Compatible with moisture-sensitive substrates.

Method 3: One-Pot Sequential Functionalization

Tandem Alkylation/Carboxamidation

A streamlined approach combines benzhydryl group introduction and carboxamide formation in a single pot, reducing purification steps.

Procedure :

-

Piperazine, 4-CBC, and KI are refluxed in toluene (80°C, 12 h).

-

Without isolation, 3,4-dichlorophenyl isocyanate is added at 0°C, and the mixture is stirred for 4 hours.

-

Yield : ~50% overall (lower due to competing side reactions).

Table 2: Comparison of Methods 1–3

| Method | Steps | Total Yield | Scalability | Key Challenge |

|---|---|---|---|---|

| 1 | 2 | ~34% | High | Intermediate purification |

| 2 | 2 | ~65% | Moderate | Carboxylic acid availability |

| 3 | 1 | ~50% | Low | Side reactions (e.g., over-alkylation) |

Optimization Strategies and Challenges

Solvent and Base Selection

化学反応の分析

Types of Reactions

4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

生物活性

4-Benzhydryl-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide, a nitrogen-containing heterocyclic compound, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is structurally characterized by the presence of a piperazine ring and dichlorophenyl moiety, which contribute to its potential therapeutic effects.

Chemical Structure

The chemical structure of 4-benzhydryl-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide can be represented as follows:

- Molecular Formula : C_{31}H_{29}Cl_{2}N_{3}O

- CAS Number : 11649438

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cell proliferation and receptor inhibition.

- PDGF Receptor Inhibition : The compound has been shown to inhibit the phosphorylation of the Platelet-Derived Growth Factor (PDGF) receptor. This action is crucial in preventing abnormal cell growth and migration, making it a candidate for treating proliferative diseases such as cancer and arteriosclerosis .

- Anticancer Properties : Studies demonstrate that 4-benzhydryl-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide can hinder tumor growth in various cancer models. Its ability to interfere with cellular signaling pathways associated with cancer progression is a focal point of ongoing research.

Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In vitro Studies : Laboratory experiments have revealed that the compound effectively reduces cell viability in cancer cell lines through apoptotic mechanisms.

- In vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Case Studies

- Case Study 1 : A study involving human breast cancer cell lines demonstrated that treatment with 4-benzhydryl-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide resulted in a dose-dependent decrease in cell proliferation.

- Case Study 2 : In a murine model of glioblastoma, administration of the compound led to improved survival rates and reduced tumor invasion, highlighting its potential application in neuro-oncology.

Safety Profile

The safety profile of 4-benzhydryl-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been assessed through various toxicity studies:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation .

- Chronic Toxicity : Long-term exposure studies are ongoing to fully understand the chronic effects and potential side effects associated with prolonged use.

Data Summary

科学的研究の応用

Pharmacological Properties

The compound exhibits significant potential in several therapeutic areas, primarily due to its structural features that allow it to interact with multiple biological targets. The piperazine moiety is recognized for its ability to bind effectively to various receptors, making it a valuable scaffold in drug design.

Key Pharmacological Activities:

- Antipsychotic Effects: Piperazine derivatives have been extensively studied for their antipsychotic properties. Research indicates that 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE may exhibit similar effects, potentially acting on dopamine and serotonin receptors .

- Antitumor Activity: Some studies suggest that compounds with a benzhydryl structure can inhibit tumor growth. The compound's ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .

- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, contributing to pain relief and management of inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE. The presence of the benzhydryl group enhances lipophilicity, which is associated with improved receptor binding and biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Benzhydryl Group | Increases lipophilicity and receptor affinity |

| Piperazine Ring | Facilitates multi-target interactions |

| 3,4-Dichlorophenyl Substituent | Potential modulation of specific receptor pathways |

Case Studies

-

Antipsychotic Activity Assessment:

A study evaluated the antipsychotic potential of similar piperazine derivatives. The results indicated that modifications at the phenyl ring significantly influenced receptor binding profiles and behavioral outcomes in animal models . -

Cancer Cell Line Studies:

Research involving various cancer cell lines demonstrated that piperazine derivatives could induce apoptosis through EGFR inhibition. Compounds structurally related to 4-BENZHYDRYL-N-(3,4-DICHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE showed promising results against breast and lung cancer cell lines . -

Anti-inflammatory Mechanisms:

Investigations into the anti-inflammatory mechanisms revealed that piperazine derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in managing chronic inflammatory conditions .

類似化合物との比較

4-BENZYL-N-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBOXAMIDE

This compound shares the piperazinecarboxamide core but differs in substituents:

1,3-Diarylurea Compounds (BTdCPU and NCPdCPU)

These urea-based compounds, such as BTdCPU and NCPdCPU, share the 3,4-dichlorophenyl substituent but replace the piperazinecarboxamide with a urea linkage.

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Research Findings and Functional Implications

- Lipophilicity and Bioavailability : The benzhydryl group in the target compound likely enhances blood-brain barrier penetration compared to benzyl or urea-based analogs, making it a candidate for central nervous system (CNS) targets. However, excessive lipophilicity may limit aqueous solubility .

- Substituent Effects: The 3,4-dichlorophenyl group, common to both the target compound and BTdCPU, is associated with antimicrobial and antifungal activity.

- Metabolic Stability : The trifluoroethyl group in the benzyl analog () resists oxidative metabolism, whereas the dichlorophenyl group in the target compound may undergo slower hepatic clearance due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-benzhydryl-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of benzhydryl chloride with piperazine derivatives, followed by carboxamide coupling using 3,4-dichloroaniline. Critical steps include:

- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

- Characterization : Validate structure using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized for biological assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzing via UV-Vis spectroscopy .

- Stability : Conduct accelerated stability studies under varying pH (1.2–7.4) and temperatures (4°C–40°C), monitoring degradation via LC-MS .

- LogP determination : Use reverse-phase HPLC to calculate octanol-water partition coefficients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., receptor binding)?

- Methodological Answer :

- Receptor binding : Radioligand displacement assays (e.g., -labeled ligands) for serotonin/dopamine receptors, with IC calculations using nonlinear regression .

- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants () .

Advanced Research Questions

Q. How can factorial design optimize reaction yields and minimize byproducts during synthesis?

- Methodological Answer :

- Variables : Test temperature (60°C–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF) using a 2 factorial design .

- Analysis : Apply ANOVA to identify significant factors. For example, solvent polarity may dominate yield (p < 0.05), while temperature affects byproduct formation .

Q. How can computational modeling predict binding affinities to off-target receptors, and how does this align with experimental data?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with GPCRs (e.g., 5-HT, D). Compare computed binding energies with experimental IC values .

- Discrepancy resolution : If computational data contradicts experimental results (e.g., mismatched binding poses), re-evaluate force field parameters or consider allosteric binding sites .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., in vitro vs. in vivo bioavailability)?

- Methodological Answer :

- Permeability assays : Compare Caco-2 cell monolayers (in vitro) with rodent PK studies. Low in vivo bioavailability may stem from efflux transporters (e.g., P-gp), validated via inhibitor co-administration (e.g., cyclosporine A) .

- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites and correlate with hepatic microsomal stability data .

Q. How can AI-driven tools enhance the design of derivatives with improved selectivity?

- Methodological Answer :

- QSAR modeling : Train models on datasets of piperazine analogs using descriptors like topological polar surface area (TPSA) and molar refractivity. Validate via leave-one-out cross-validation .

- Generative chemistry : Employ deep learning frameworks (e.g., REINVENT) to propose derivatives with optimized logD and target affinity .

Q. What experimental designs validate membrane permeability in blood-brain barrier (BBB) penetration studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。